1-(2,3-Dimethylquinoxalin-6-YL)methanamine
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Overview
Description
1-(2,3-Dimethylquinoxalin-6-YL)methanamine is an organic compound belonging to the class of heterocyclic amines. It is characterized by a quinoxaline ring substituted with two methyl groups at positions 2 and 3, and a methanamine group at position 6.
Preparation Methods
The synthesis of 1-(2,3-Dimethylquinoxalin-6-YL)methanamine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Formation of Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Amination: The methanamine group can be introduced through a nucleophilic substitution reaction using reagents like formaldehyde and ammonium chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
1-(2,3-Dimethylquinoxalin-6-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoxaline compounds.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,3-Dimethylquinoxalin-6-YL)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylquinoxalin-6-YL)methanamine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
1-(2,3-Dimethylquinoxalin-6-YL)methanamine can be compared with other similar compounds, such as:
1-(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-YL)methanamine: This compound has a similar quinoxaline structure but differs in the degree of saturation and the position of methyl groups.
N-Methyl-1-quinoxalin-6-ylmethanamine: This compound features a methyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
65833-71-8 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)methanamine |
InChI |
InChI=1S/C11H13N3/c1-7-8(2)14-11-5-9(6-12)3-4-10(11)13-7/h3-5H,6,12H2,1-2H3 |
InChI Key |
RNUKEKRAZXZMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)CN)C |
Origin of Product |
United States |
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